1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a difluorophenyl group and a tetrahydropyrazolo[1,5-a]pyridinyl moiety, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea typically involves multi-step organic reactions. One common method includes the cycloaddition reaction of diazafulvenium methides with appropriate precursors to form the tetrahydropyrazolo[1,5-a]pyridine scaffold . The difluorophenyl group can be introduced through a difluoromethylation process, which is crucial for functionalizing fluorine-containing heterocycles .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cycloaddition and difluoromethylation reactions. The scalability of these methods is essential for producing the compound in large quantities for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including solvent choice and temperature, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the difluorophenyl ring.
Scientific Research Applications
1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including interactions with specific enzymes or receptors.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea involves its interaction with molecular targets such as the androgen receptor. The compound can inhibit the transcription of androgen receptor-regulated genes, leading to reduced expression of target proteins like Nkx3.1 and PSA . This inhibition is concentration-dependent and can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-4,6-difluorophenyl)-5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
- Tetrahydropyrazolo[1,5-a]pyridine-fused steroids
Uniqueness
1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea stands out due to its specific combination of a difluorophenyl group and a tetrahydropyrazolo[1,5-a]pyridinyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, focusing on antitumor effects, anti-inflammatory properties, and its role as a kinase inhibitor.
Chemical Structure
The compound's structure features a difluorophenyl group and a tetrahydropyrazolo moiety linked to a urea functional group. Its molecular formula is C13H14F2N4O, with a molecular weight of 286.27 g/mol.
Biological Activity Overview
The biological activities of this compound have been investigated through various studies. Here are the primary areas of focus:
1. Antitumor Activity
Research indicates that derivatives of pyrazolo compounds exhibit notable antitumor properties. In particular, studies have demonstrated that pyrazolo[1,5-a]pyridine derivatives can inhibit key signaling pathways involved in tumor growth.
- Mechanism : The compound acts as an inhibitor of specific kinases associated with cancer proliferation, particularly targeting the fibroblast growth factor receptors (FGFRs) .
- Case Study : A study involving similar compounds showed significant in vitro activity against bladder cancer cell lines expressing FGFR3 mutations .
2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known for their ability to modulate inflammatory pathways.
- Findings : In vitro assays have shown that these compounds can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
- Research Example : A related study highlighted that pyrazole derivatives demonstrated efficacy in reducing inflammation in animal models of arthritis .
3. Kinase Inhibition
The ability of this compound to inhibit kinase activity is crucial for its therapeutic potential.
- Targeted Kinases : Research has identified several kinases that are inhibited by pyrazolo derivatives, including Aurora-A and BRAF(V600E), which are critical in cancer progression .
- In Vitro Studies : Experimental data show that the compound effectively inhibits these kinases at low micromolar concentrations, indicating strong potential as an anticancer agent .
Comparative Table of Biological Activities
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4O/c15-11-2-1-3-12(16)13(11)19-14(21)18-9-5-7-20-10(8-9)4-6-17-20/h1-4,6,9H,5,7-8H2,(H2,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZBPVIPGGTHPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)NC3=C(C=CC=C3F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.